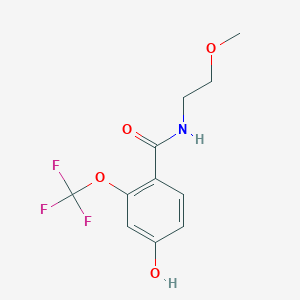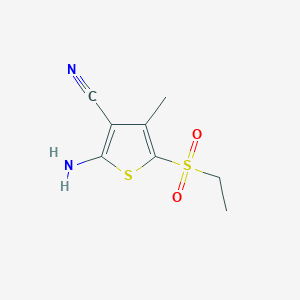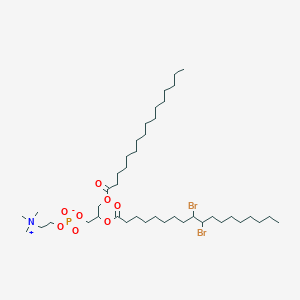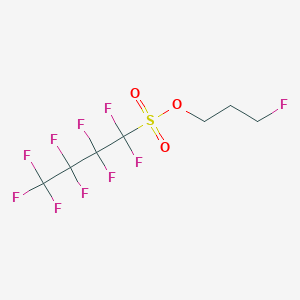![molecular formula C28H50N2O4Pd2 B12068092 Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate](/img/structure/B12068092.png)
Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate is a complex organometallic compound. It is known for its unique structure and properties, making it a valuable catalyst in various chemical reactions, particularly in organic synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate typically involves the coordination of palladium with the specified ligands under controlled conditions. The reaction often requires a palladium precursor, such as palladium chloride, and the ligands are introduced in a stepwise manner. The reaction conditions, including temperature, solvent, and time, are optimized to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is carefully monitored to maintain the purity and yield of the product. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the consistency of the final product.
化学反应分析
Types of Reactions
Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms.
Reduction: It can also be involved in reduction reactions, aiding in the addition of hydrogen atoms to substrates.
Substitution: The compound is known for its role in substitution reactions, where it helps in the exchange of functional groups on organic molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic substrates. The reaction conditions, such as temperature, pressure, and solvent, are tailored to the specific reaction being carried out.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the substrates used. For example, in oxidation reactions, the products may include oxidized organic molecules, while in reduction reactions, the products could be reduced organic compounds.
科学研究应用
Chemistry
In chemistry, Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate is widely used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis.
Biology
In biology, this compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products. Its catalytic properties enable the efficient formation of complex molecular structures.
Medicine
In medicine, the compound’s catalytic abilities are harnessed in the development of new drugs and therapeutic agents. It plays a role in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Industry
Industrially, this compound is used in the production of fine chemicals, polymers, and materials. Its catalytic properties enhance the efficiency and selectivity of various industrial processes.
作用机制
The mechanism of action of Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate involves the coordination of palladium with the ligands, forming a stable complex. This complex can then interact with substrates, facilitating the transfer of atoms or groups and enabling the desired chemical transformation. The molecular targets and pathways involved depend on the specific reaction and substrates used.
相似化合物的比较
Similar Compounds
Palladium(II) acetate: Another palladium-based catalyst used in similar reactions.
Palladium(II) chloride: A common precursor for various palladium complexes.
Palladium(II) bis(triphenylphosphine) dichloride: Used in cross-coupling reactions and other catalytic processes.
Uniqueness
Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate is unique due to its specific ligand structure, which provides enhanced stability and selectivity in catalytic reactions. This makes it particularly valuable in applications requiring high precision and efficiency.
属性
分子式 |
C28H50N2O4Pd2 |
|---|---|
分子量 |
691.5 g/mol |
IUPAC 名称 |
dicyclohexylazanide;palladium(2+);diacetate |
InChI |
InChI=1S/2C12H22N.2C2H4O2.2Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2(3)4;;/h2*11-12H,1-10H2;2*1H3,(H,3,4);;/q2*-1;;;2*+2/p-2 |
InChI 键 |
VKTDATOCMSWEPV-UHFFFAOYSA-L |
规范 SMILES |
CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)[N-]C2CCCCC2.C1CCC(CC1)[N-]C2CCCCC2.[Pd+2].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![13-ethyl-17-ethynyl-11-methylidene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name)](/img/structure/B12068009.png)











![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12068068.png)

